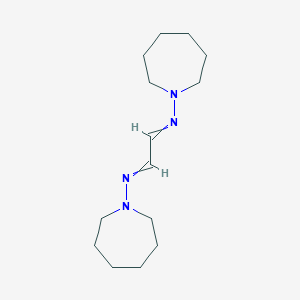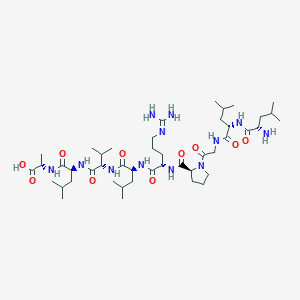
N,N,3-Trimethylbut-2-en-1-iminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-Trimethylbut-2-en-1-iminium: is an organic compound that belongs to the class of iminium ions. These ions are characterized by a positively charged nitrogen atom double-bonded to a carbon atom. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-Trimethylbut-2-en-1-iminium typically involves the condensation of a secondary amine with an aldehyde or ketone. This reaction proceeds through the formation of an iminium ion intermediate. For example, the reaction of N,N-dimethylamine with 3-methylbut-2-enal under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Dehydrating agents such as magnesium sulfate or sodium sulfate are often employed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: N,N,3-Trimethylbut-2-en-1-iminium undergoes various chemical reactions, including nucleophilic addition, substitution, and reduction.
Common Reagents and Conditions:
Nucleophilic Addition: This compound can react with nucleophiles such as water or alcohols to form corresponding amines or ethers.
Substitution: It can undergo substitution reactions with halides or other nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include secondary amines, ethers, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,3-Trimethylbut-2-en-1-iminium has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N,N,3-Trimethylbut-2-en-1-iminium involves its interaction with nucleophiles. The positively charged nitrogen atom makes it highly reactive towards nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to create complex molecules from simpler precursors .
Comparison with Similar Compounds
- N,N-Dimethylbut-2-en-1-iminium
- N,N-Diethylbut-2-en-1-iminium
- N,N,3-Trimethylbut-2-en-1-amine
Uniqueness: N,N,3-Trimethylbut-2-en-1-iminium is unique due to its specific structure, which imparts distinct reactivity compared to other iminium ions. The presence of three methyl groups on the nitrogen and carbon atoms enhances its stability and reactivity, making it a valuable compound in various chemical reactions .
Properties
CAS No. |
918427-99-3 |
|---|---|
Molecular Formula |
C7H14N+ |
Molecular Weight |
112.19 g/mol |
IUPAC Name |
dimethyl(3-methylbut-2-enylidene)azanium |
InChI |
InChI=1S/C7H14N/c1-7(2)5-6-8(3)4/h5-6H,1-4H3/q+1 |
InChI Key |
ZVVUCPPLSOXXOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=[N+](C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)


![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)



